(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine, with CAS number 1223404-90-7, is a compound of significant interest in medicinal chemistry. This compound belongs to the class of pyrazolo-pyrimidines, which are known for their diverse biological activities, including potential therapeutic applications in oncology and neurology. The molecular formula for this compound is C16H13F2N5O2, and it has a molecular weight of 345.30 g/mol .
This compound is classified as a small molecule drug candidate and is often explored for its inhibitory effects on specific kinases involved in cancer progression. The presence of the difluorophenyl group and the pyrrolidine moiety contributes to its unique pharmacological profile. The compound has been referenced in various patents and scientific literature, indicating its relevance in drug development .
The synthesis of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine can be achieved through several methods. One notable method involves the reaction of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine with (R)-2-(2,5-difluorophenyl)pyrrolidine in the presence of triethylamine as a base in tetrahydrofuran at elevated temperatures. This reaction yields high purity products after crystallization from ethyl acetate .
The molecular structure of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine features a complex arrangement that includes a pyrazolo-pyrimidine core with a pyrrolidine side chain. The structural formula can be represented as follows:
The compound can undergo various chemical reactions typical of nitrogen-containing heterocycles. Notably, it can participate in nucleophilic substitutions and coupling reactions due to the presence of reactive functional groups.
For instance, the introduction of substituents or modifications can be facilitated by utilizing different coupling agents or conditions tailored to specific functional groups present within the molecule. The synthetic versatility allows for the exploration of derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine primarily involves inhibition of specific kinase pathways that are critical in tumor cell proliferation and survival. By targeting these pathways, the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Research indicates that compounds within this class may interact with ATP-binding sites on kinases, effectively blocking their activity. This interaction can lead to downstream effects that inhibit tumor growth and metastasis .
The compound exhibits moderate solubility in organic solvents such as ethanol and tetrahydrofuran but may have limited solubility in water due to its hydrophobic character imparted by the difluorophenyl group.
Safety data indicate that appropriate handling precautions should be taken due to potential hazards associated with the chemical structure, including toxicity profiles related to its biological activity .
(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to design targeted therapies for complex diseases such as cancer and neurodegenerative disorders .
The compound is systematically named as (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine, reflecting its core heterocyclic systems and substituent arrangement. Its molecular formula is C₁₆H₁₅F₂N₅, with a molecular weight of 315.32 g/mol [4] [5]. The structure integrates a pyrazolo[1,5-a]pyrimidine scaffold linked via a nitrogen atom to a chiral pyrrolidine ring, which is further substituted with a 2,5-difluorophenyl group at the C2 position. Key identifiers include:
Table 1: Systematic Nomenclature and Identifiers
Category | Value |
---|---|
IUPAC Name | (R)-5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine |
CAS Number | 1223404-88-3 |
Molecular Formula | C₁₆H₁₅F₂N₅ |
Molecular Weight | 315.32 g/mol |
Other Designations | Larotrectinib DFP-PPPA Impurity; LOXO101 intermediate |
The molecular architecture enables hydrogen bonding via the pyrimidin-3-amine group (-NH₂) and π-π stacking via the aromatic systems, critical for target engagement [4] [10]. Predicted physicochemical properties include a density of 1.50±0.1 g/cm³ and a pKa of 3.14±0.30, suggesting moderate solubility in acidic environments [4] [10].
The compound features a single chiral center at the C2 carbon of the pyrrolidine ring, conferring (R)-absolute stereochemistry. This configuration is essential for optimal binding to tropomyosin receptor kinase (TRK) proteins, as the (R)-enantiomer exhibits superior steric complementarity to the hydrophobic ATP-binding pocket compared to its (S)-counterpart [3] [7]. The synthesis typically employs enantioselective routes, such as:
The (R)-configuration is verified via optical rotation measurements and chiral HPLC, with purity exceeding 98% in commercial samples [3] [6]. Computational models (e.g., DFT calculations) confirm that the (R)-enantiomer adopts a conformation where the difluorophenyl group projects axially, minimizing steric clash with the pyrazolopyrimidine moiety [7]. This spatial arrangement facilitates hydrophobic interactions with TRK fusion proteins, explaining its role as a key intermediate in kinase inhibitors like larotrectinib [4] [7].
While crystallographic data for the free base is limited, its hydrogen sulfate salt (related to larotrectinib) has been extensively characterized. This salt form crystallizes in a monoclinic system (space group P2₁) with defined unit cell parameters. Key solid-state features include [2] [7]:
Table 2: Experimental Solid-State Characterization Data
Technique | Key Observations |
---|---|
Powder X-ray Diffraction (PXRD) | Distinct peaks at 2θ = 7.8°, 11.2°, 15.7°, 19.4° (characteristic of Form I crystal) |
Differential Scanning Calorimetry (DSC) | Endotherm at 218–221°C (melting with decomposition) |
Fourier-Transform IR (FTIR) | Bands at 3320 cm⁻¹ (N-H stretch), 1635 cm⁻¹ (C=N stretch), 1180 cm⁻¹ (S=O stretch) |
The crystalline lattice exhibits layer stacking via edge-to-face aryl interactions, stabilizing the structure. Notably, no polymorphs of the free base have been reported, though the hydrogen sulfate salt exists in multiple hydrated forms [2] [7].
This compound belongs to a privileged class of kinase inhibitor scaffolds due to the pyrazolo[1,5-a]pyrimidine core’s ability to mimic purine nucleotides. Key structural advantages over derivatives include:
Table 3: Structural Comparison with Analogous Compounds
Structural Feature | Impact on Properties | Example Derivatives |
---|---|---|
C3 Substituent | -NH₂ enhances solubility & target affinity vs. -H or -CH₃ | C3-H analogs: Lower TRK inhibition (IC₅₀ > 1 μM) |
Pyrrolidine Chirality | (R)-configuration improves TRK selectivity 10-fold over (S) | (S)-isomer: Reduced cellular potency |
Aryl Group Halogenation | 2,5-Difluorophenyl balances lipophilicity and metabolic stability vs. dichloro analogs | 3,4-Dichlorophenyl: Higher ClogP (3.2 vs. 2.8) |
Bioisosteric replacements, such as substituting pyrazolopyrimidine with pyrrolo[2,3-d]pyrimidine, reduce metabolic clearance but diminish blood-brain barrier penetration due to increased polarity [8] [10]. The title compound’s ligand efficiency (LE = 0.42) and lipophilic efficiency (LipE = 5.1) outperform earlier derivatives, validating its selection as a drug intermediate [4] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0